molecular formula C14H13BrMgO2 B14897827 2',6'-Dimethoxy-2-biphenylmagnesium bromide

2',6'-Dimethoxy-2-biphenylmagnesium bromide

Cat. No.: B14897827
M. Wt: 317.46 g/mol
InChI Key: JQQOHMHIIFAWKK-UHFFFAOYSA-M
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Description

2’,6’-Dimethoxy-2-biphenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of two methoxy groups on the biphenyl ring, which can influence its reactivity and selectivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide typically involves the reaction of 2’,6’-dimethoxybiphenyl with magnesium in the presence of a brominating agent. The reaction is carried out in anhydrous THF to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

2’,6’-Dimethoxybiphenyl+Mg+Br22’,6’-Dimethoxy-2-biphenylmagnesium bromide\text{2',6'-Dimethoxybiphenyl} + \text{Mg} + \text{Br}_2 \rightarrow \text{2',6'-Dimethoxy-2-biphenylmagnesium bromide} 2’,6’-Dimethoxybiphenyl+Mg+Br2​→2’,6’-Dimethoxy-2-biphenylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethoxy-2-biphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common substrates.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Anhydrous THF is the preferred solvent to maintain the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the addition to carbonyl compounds.

    Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

2’,6’-Dimethoxy-2-biphenylmagnesium bromide is utilized in various fields of scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and intermediates.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug synthesis and development.

    Industry: Applied in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethoxy-2-biphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of methoxy groups can influence the electronic properties of the biphenyl ring, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenylmagnesium bromide
  • 2,4,6-Triisopropylphenylmagnesium bromide
  • 2-Mesitylmagnesium bromide

Uniqueness

2’,6’-Dimethoxy-2-biphenylmagnesium bromide is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

magnesium;1,3-dimethoxy-2-phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-12-9-6-10-13(16-2)14(12)11-7-4-3-5-8-11;;/h3-7,9-10H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQOHMHIIFAWKK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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